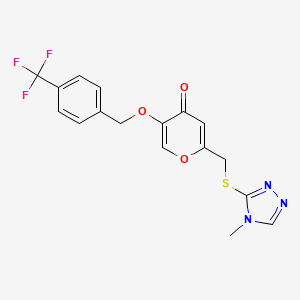

2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one

Description

This compound features a 4H-pyran-4-one core substituted with a (4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl group at position 2 and a 4-(trifluoromethyl)benzyloxy group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole-thioether linkage may contribute to bioactivity through sulfur-mediated interactions . The pyranone core is a common scaffold in medicinal chemistry, known for its versatility in hydrogen bonding and π-stacking interactions.

Properties

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-[[4-(trifluoromethyl)phenyl]methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-23-10-21-22-16(23)27-9-13-6-14(24)15(8-25-13)26-7-11-2-4-12(5-3-11)17(18,19)20/h2-6,8,10H,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZXLUBVTGWMCIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-5-((4-(trifluoromethyl)benzyl)oxy)-4H-pyran-4-one is a novel derivative that combines the biological activity of 4H-pyran and 1,2,4-triazole moieties. This article explores its biological activities, including antioxidant, antibacterial, and anticancer properties, based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that integrates a triazole ring and a pyranone framework. This combination is significant as both structural components are known for their diverse biological activities.

Antioxidant Activity

Research has demonstrated that compounds containing the pyran scaffold exhibit substantial antioxidant properties. For instance, derivatives of 4H-pyran have been shown to scavenge free radicals effectively. In a study evaluating various pyran derivatives, compounds with similar structures to the target compound exhibited DPPH scavenging activities with IC50 values significantly lower than that of standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity of Related Pyran Derivatives

Antibacterial Activity

The antibacterial potential of triazole-containing compounds has been widely studied. The target compound's structural analogs have shown broad-spectrum activity against Gram-positive and Gram-negative bacteria. In particular, several derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antibacterial Efficacy of Triazole Derivatives

| Compound | MIC (µg/mL) | Bacteria Tested | Reference |

|---|---|---|---|

| 3d | 0.397 | Candida albicans | |

| 3b | Varies | Various Gram-positive | |

| 3e | Varies | Various Gram-negative |

Anticancer Activity

The anticancer properties of the target compound have been highlighted in studies involving cell line assays. Research indicates that certain pyran derivatives can inhibit cell proliferation in colorectal cancer models (e.g., HCT-116 cells). Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways and inhibit specific kinases like CDK2 .

Case Study: HCT-116 Cell Line

In a study assessing the effects on HCT-116 cells:

- Compounds tested : Various pyran derivatives.

- Key findings : Compounds exhibited IC50 values indicating effective inhibition of cell growth and induced apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Thioether Moieties

Several analogues share the 1,2,4-triazole-thioether motif but differ in core structures and substituents:

- Core Structure Impact: The quinazoline derivative in demonstrates potent antibacterial activity, suggesting that heterocyclic cores with extended π-systems (e.g., quinazoline vs. pyranone) may enhance binding to bacterial targets.

- Substituent Effects : The 4-(trifluoromethyl)benzyl group appears critical for bioactivity across multiple compounds. In the target compound, this group is linked via an oxygen atom (benzyloxy), whereas in , it is attached via a sulfur atom (benzylthio). Thioether linkages generally improve metabolic stability but may reduce solubility compared to ethers.

- Triazole Positioning : The 4-methyl-4H-1,2,4-triazole in the target compound likely influences conformational stability, as N-methylation prevents tautomerization and enhances bioavailability .

Physicochemical Properties

- Melting Points: Triazole derivatives in exhibit melting points ranging from 125°C to 200°C, correlating with molecular rigidity from aromatic substituents. The target compound’s pyranone core may lower its melting point compared to purely triazole-based analogues.

- Elemental Analysis : Compounds in with trifluoromethyl groups show close alignment between calculated and found elemental analysis values (e.g., C: 44.33% calc. vs. 44.21% found), confirming synthetic precision for analogues with halogens .

Key Research Findings

- Trifluoromethyl Role : The 4-(trifluoromethyl)benzyl group consistently enhances bioactivity across analogues, likely due to its electron-withdrawing effects and resistance to oxidative metabolism .

- Sulfur vs. Oxygen Linkages : Thioether-linked compounds (e.g., ) often show higher potency than ether-linked ones but may require formulation adjustments to address solubility limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.